4-Butoxy-2-methylbenzoic acid
Overview
Description
Scientific Research Applications
Dermal Absorption and Toxicity Studies : Parabens, which are esters of 4-hydroxybenzoic acid, have been studied for their dermal absorption and hydrolysis, and their potential to elicit localized toxicity. This research suggests that similar compounds, like 4-Butoxy-2-methylbenzoic acid, could be studied in the context of dermal metabolism and toxicity studies in humans and animal models (Jewell et al., 2007).
Solubility and Purification : Research on 2-Amino-3-methylbenzoic acid in different solvents is crucial for its purification. The solubility and solvent effects are essential for industrial applications, which could be similar for this compound (Zhu et al., 2019).
Synthesis of Aromatic Constituents : Studies on the synthesis of polysubstituted aromatic carboxylic acids found in antibiotics, such as calichemicins, can provide methods applicable to the synthesis of this compound (Laak & Scharf, 1989).
Solid-Liquid Equilibrium in Solvents : Understanding the solid-liquid equilibrium of 4-methylbenzoic acid in various solvents can inform similar studies for this compound, aiding in its industrial applications (Yang et al., 2017).
Metabolism and Safety Studies : The metabolism of parabens, derivatives of 4-hydroxybenzoic acid, through esterase hydrolysis and glucuronidation provides a basis for understanding the metabolic pathways and safety profiles of similar compounds like this compound (Abbas et al., 2010).
Analytical Methods in Food : The development of methods for analyzing parabens in food, involving esters of 4-hydroxybenzoic acid, could be relevant for similar analytical techniques for compounds like this compound (Cao et al., 2013).
Mechanism of Action
Target of Action
It is known that benzylic compounds, such as this one, often interact with enzymes and receptors in the body, influencing various biochemical processes .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to influence a variety of biochemical pathways due to their reactivity . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, as they determine how the compound is absorbed into the body, distributed to its targets, metabolized, and eventually excreted .
Result of Action
The compound’s interactions with its targets and its influence on biochemical pathways can lead to a variety of potential effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-Butoxy-2-methylbenzoic acid can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other compounds . Understanding these influences can be crucial for optimizing the use of the compound .
Properties
IUPAC Name |
4-butoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRQOIEHGXWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702222 | |
Record name | 4-Butoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-56-7 | |
Record name | 4-Butoxy-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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